Cas no 212845-81-3 (8-nitrochroman-4-ol)

8-nitrochroman-4-ol 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-4-ol, 3,4-dihydro-8-nitro-
- 8-nitrochroman-4-ol
-
- インチ: 1S/C9H9NO4/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3,8,11H,4-5H2
- InChIKey: KJEIUABTKUEPLY-UHFFFAOYSA-N
- ほほえんだ: C1OC2=C([N+]([O-])=O)C=CC=C2C(O)C1
8-nitrochroman-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM362122-5g |
8-nitrochroman-4-ol |
212845-81-3 | 95%+ | 5g |
$2208 | 2023-03-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8084-1g |
8-nitrochroman-4-ol |
212845-81-3 | 95% | 1g |
¥9892.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8084-250.0mg |
8-nitrochroman-4-ol |
212845-81-3 | 95% | 250.0mg |
¥3957.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8084-1.0g |
8-nitrochroman-4-ol |
212845-81-3 | 95% | 1.0g |
¥9892.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8084-1G |
8-nitrochroman-4-ol |
212845-81-3 | 95% | 1g |
¥ 9,900.00 | 2023-03-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8084-500mg |
8-nitrochroman-4-ol |
212845-81-3 | 95% | 500mg |
¥6595.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8084-100mg |
8-nitrochroman-4-ol |
212845-81-3 | 95% | 100mg |
¥2967.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8084-250mg |
8-nitrochroman-4-ol |
212845-81-3 | 95% | 250mg |
¥3957.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8084-100.0mg |
8-nitrochroman-4-ol |
212845-81-3 | 95% | 100.0mg |
¥2967.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8084-500.0mg |
8-nitrochroman-4-ol |
212845-81-3 | 95% | 500.0mg |
¥6595.0000 | 2024-08-03 |
8-nitrochroman-4-ol 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
8-nitrochroman-4-olに関する追加情報
Recent Advances in the Study of 8-Nitrochroman-4-ol (212845-81-3): A Comprehensive Research Brief
The compound 8-nitrochroman-4-ol (CAS: 212845-81-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The following sections provide a detailed overview of recent studies, highlighting key discoveries and their implications for future research.
Recent studies have demonstrated that 8-nitrochroman-4-ol exhibits notable antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of oxidative stress-related diseases. A 2023 study published in the Journal of Medicinal Chemistry elucidated the compound's mechanism of action, revealing its ability to scavenge reactive oxygen species (ROS) and modulate key inflammatory pathways. These findings suggest potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's, where oxidative stress plays a critical role.
In addition to its antioxidant effects, 8-nitrochroman-4-ol has shown promise as an antimicrobial agent. A recent ACS Infectious Diseases publication reported its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to disrupt bacterial cell membranes and inhibit biofilm formation, which could pave the way for novel antibiotic therapies. These results are particularly significant given the growing global threat of antimicrobial resistance.
The synthesis of 8-nitrochroman-4-ol has also been a focal point of recent research. A 2022 paper in Organic Letters described an optimized synthetic route that improves yield and scalability, addressing previous challenges in large-scale production. This advancement is critical for facilitating further preclinical and clinical studies, as it ensures a reliable supply of the compound for experimental and therapeutic use.
Despite these promising developments, challenges remain in the clinical translation of 8-nitrochroman-4-ol. Pharmacokinetic studies indicate that the compound has limited bioavailability, necessitating the development of novel drug delivery systems. Recent efforts have explored nanoparticle-based formulations to enhance its solubility and stability, as reported in a 2023 International Journal of Pharmaceutics study. These innovations could significantly improve the compound's therapeutic potential.
In conclusion, 8-nitrochroman-4-ol (212845-81-3) represents a multifaceted compound with significant potential in medicinal chemistry. Its antioxidant, anti-inflammatory, and antimicrobial properties, coupled with recent advancements in synthesis and formulation, position it as a promising candidate for further research and development. Future studies should focus on addressing pharmacokinetic limitations and exploring its efficacy in vivo to unlock its full therapeutic potential.
212845-81-3 (8-nitrochroman-4-ol) 関連製品
- 2172473-28-6(2-1-cyclopentyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 23588-51-4(2,2-dimethyl-3-(morpholin-4-yl)propanal)
- 130727-53-6(Ethanethioic acid,S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) ester)
- 2229347-99-1(3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid)
- 2034427-96-6(3-{4-(2-chlorophenyl)methylpiperazin-1-yl}-6-cyclopropylpyridazine)
- 27700-54-5(3-Chlorophenylglyoxal)
- 2137615-75-7(Propanoic acid, 2,2-difluoro-3-[(phenylmethyl)propylamino]-, hydrazide)
- 1006777-87-2(4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide)
- 1346707-69-4(Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate)
- 1696588-54-1([2-(3,5-Difluorophenyl)cyclopropyl]methanol)
